

Spectral Data Analysis of 4-Bromo-3-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-nitrotoluene

Cat. No.: B1266263

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-3-nitrotoluene**. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectral characteristics of this compound.

Chemical Structure and Overview

4-Bromo-3-nitrotoluene is an aromatic compound with the chemical formula $C_7H_6BrNO_2$. Its structure consists of a toluene molecule substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization.

Figure 1: Chemical Structure of **4-Bromo-3-nitrotoluene**

Spectral Data Summary

The following sections present the available spectral data for **4-Bromo-3-nitrotoluene** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **4-Bromo-3-nitrotoluene** is not readily available in public databases, predicted 1H and ^{13}C NMR spectral data are provided below based on standard chemical shift correlations.

Table 1: Predicted ^1H NMR Data for **4-Bromo-3-nitrotoluene**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.0 - 8.2	Singlet	-
H-5	7.5 - 7.7	Doublet	8.0 - 9.0
H-6	7.3 - 7.5	Doublet	8.0 - 9.0
-CH ₃	2.4 - 2.6	Singlet	-

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-3-nitrotoluene**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-CH ₃)	138 - 142
C-2	125 - 129
C-3 (C-NO ₂)	148 - 152
C-4 (C-Br)	120 - 124
C-5	132 - 136
C-6	128 - 132
-CH ₃	20 - 22

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-3-nitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is based on the gas-phase IR spectrum available from the NIST WebBook.[\[1\]](#)

Table 3: Key IR Absorption Bands for **4-Bromo-3-nitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1530 - 1550	Strong	Asymmetric NO ₂ Stretch
1345 - 1365	Strong	Symmetric NO ₂ Stretch
~1600, ~1475	Medium-Weak	Aromatic C=C Bending
1000 - 1100	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. The data below is from the NIST Mass Spectrometry Data Center.[\[2\]](#)

Table 4: Major Mass Spectrometry Fragments for **4-Bromo-3-nitrotoluene**

m/z	Relative Intensity	Possible Fragment
215/217	Moderate	[M] ⁺ (Molecular Ion)
90	High	[C ₇ H ₆] ⁺
89	High	[C ₇ H ₅] ⁺
63	Moderate	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like **4-Bromo-3-nitrotoluene**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:

- Weigh approximately 5-10 mg of **4-Bromo-3-nitrotoluene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - The ^1H and ^{13}C NMR spectra would be acquired on a spectrometer such as a BRUKER AC-300.[2]
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire the spectrum with proton decoupling to obtain singlets for each unique carbon.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of solid **4-Bromo-3-nitrotoluene** onto the crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:

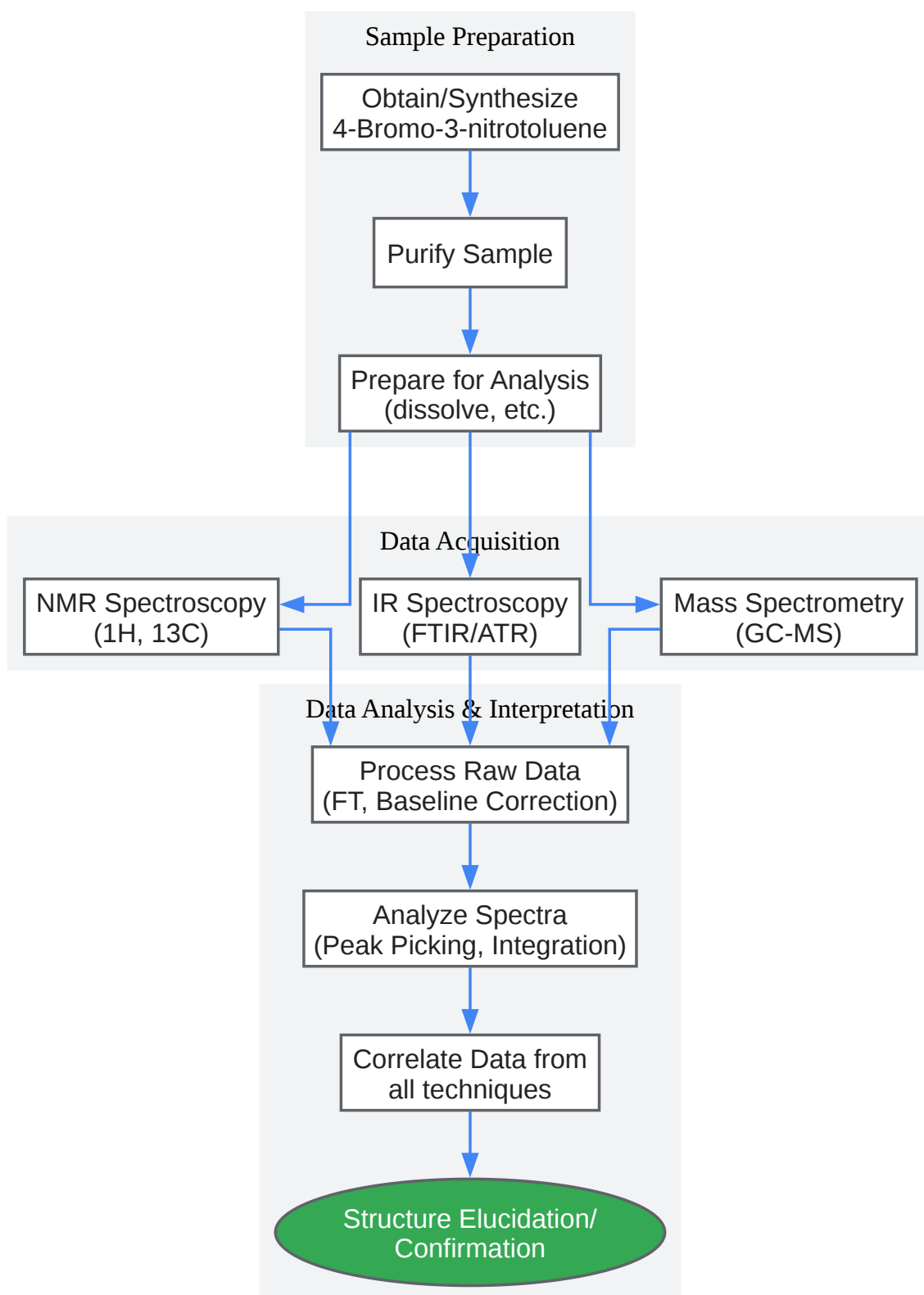
- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-Bromo-3-nitrotoluene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
 - Inject a small volume (typically 1 μL) of the solution into the Gas Chromatograph (GC).
 - The GC separates the components of the sample, and the **4-Bromo-3-nitrotoluene** is eluted from the column at a specific retention time.
 - The eluted compound enters the Mass Spectrometer (MS), where it is ionized, typically by electron ionization.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The general workflow for obtaining and interpreting spectral data for a chemical compound is illustrated in the diagram below.



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Figure 2: General Workflow for Spectral Data Acquisition and Analysis

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References

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- 2. 4-Bromo-3-nitrotoluene | C₇H₆BrNO₂ | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]
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